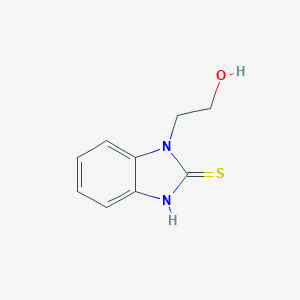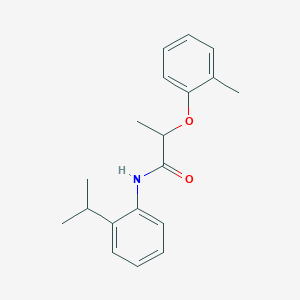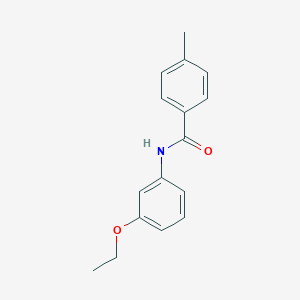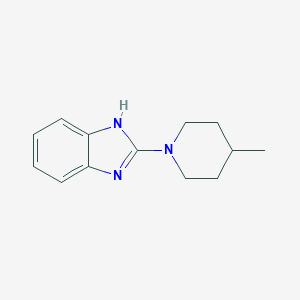
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine, also known as Ro 31-8220, is a potent and selective protein kinase C (PKC) inhibitor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Wirkmechanismus
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 exerts its pharmacological effects by inhibiting the activity of protein kinase C (PKC), a family of serine/threonine kinases that play a key role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer cells, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can inhibit cell growth and induce apoptosis by modulating various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. In diabetes, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can improve insulin sensitivity and glucose uptake in cells by activating the AMPK pathway. In neurological disorders, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can exert neuroprotective effects by inhibiting the activity of PKC, which can lead to the prevention of neuronal damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 has several advantages for use in lab experiments. It is a potent and selective PKC inhibitor, making it suitable for studying the role of PKC in various cellular processes. It is also available in a high yield and purity, making it easy to obtain for further research.
However, there are also some limitations to using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 in lab experiments. It has been shown to have off-target effects on other kinases, which can lead to unintended consequences. Additionally, its potency and selectivity can vary depending on the specific cell type and experimental conditions, making it important to carefully control for these factors in experiments.
Zukünftige Richtungen
For research include its potential use in combination therapy for cancer treatment and its use in the treatment of neurological disorders and other diseases.
Synthesemethoden
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can be synthesized using a multi-step process involving the condensation of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with 2-furylacetonitrile, followed by reduction and amidation reactions. The final product is obtained in a high yield and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death). It has also been studied for its potential use in the treatment of diabetes, as it can improve insulin sensitivity and glucose uptake in cells. Additionally, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine |
|---|---|
Molekularformel |
C15H18BrNO3 |
Molekulargewicht |
340.21 g/mol |
IUPAC-Name |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C15H18BrNO3/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13/h4-8,17H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
OBMXYGFUPBDUTC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2=CC=CO2)Br)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1OC)Br)CNCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,10-bis(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267979.png)
![8-(4-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267980.png)

![N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide](/img/structure/B267987.png)


![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)




![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)